molecular formula C13H12BrNO2 B5017727 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide

2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B5017727
M. Wt: 294.14 g/mol
InChI Key: UQJGBLISDKPNKU-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features a bromophenyl group and a furan ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of 4-bromobenzylamine with furan-2-carboxylic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 2-(phenyl)-N-[(furan-2-yl)methyl]acetamide.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromophenyl and furan moieties can interact with the target protein through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to changes in the protein’s conformation and function, ultimately resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobenzophenone: Another brominated aromatic compound with applications in organic synthesis and medicinal chemistry.

    (4-bromophenyl)(furan-2-yl)methanol: A structurally related compound with a hydroxyl group instead of an acetamide linkage.

Uniqueness

2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl group and a furan ring allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJGBLISDKPNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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